Cas no 2229469-17-2 (4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol)

4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol
- EN300-1955121
- 2229469-17-2
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- Inchi: 1S/C12H15ClF2O/c1-11(2,12(14,15)7-8-16)9-3-5-10(13)6-4-9/h3-6,16H,7-8H2,1-2H3
- InChI Key: KQHSFVGUBCCAPH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C)(C)C(CCO)(F)F
Computed Properties
- Exact Mass: 248.0779491g/mol
- Monoisotopic Mass: 248.0779491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 4
4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1955121-10.0g |
4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol |
2229469-17-2 | 10g |
$6082.0 | 2023-05-23 | ||
Enamine | EN300-1955121-0.5g |
4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol |
2229469-17-2 | 0.5g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1955121-2.5g |
4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol |
2229469-17-2 | 2.5g |
$2771.0 | 2023-09-17 | ||
Enamine | EN300-1955121-0.1g |
4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol |
2229469-17-2 | 0.1g |
$1244.0 | 2023-09-17 | ||
Enamine | EN300-1955121-1g |
4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol |
2229469-17-2 | 1g |
$1414.0 | 2023-09-17 | ||
Enamine | EN300-1955121-5g |
4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol |
2229469-17-2 | 5g |
$4102.0 | 2023-09-17 | ||
Enamine | EN300-1955121-0.05g |
4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol |
2229469-17-2 | 0.05g |
$1188.0 | 2023-09-17 | ||
Enamine | EN300-1955121-1.0g |
4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol |
2229469-17-2 | 1g |
$1414.0 | 2023-05-23 | ||
Enamine | EN300-1955121-5.0g |
4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol |
2229469-17-2 | 5g |
$4102.0 | 2023-05-23 | ||
Enamine | EN300-1955121-0.25g |
4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol |
2229469-17-2 | 0.25g |
$1300.0 | 2023-09-17 |
4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol Related Literature
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Additional information on 4-(4-chlorophenyl)-3,3-difluoro-4-methylpentan-1-ol
4-(4-Chlorophenyl)-3,3-Difluoro-4-Methylpentan-1-ol
Introduction: 4-(4-Chlorophenyl)-3,3-Difluoro-4-Methylpentan-1-ol is a versatile organic compound with the CAS number 2229469-17-2. This compound has gained significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure, featuring a chlorophenyl group, difluorinated backbone, and hydroxyl functionality, makes it a valuable building block for synthesizing more complex molecules.
Structural Insights: The compound's structure is characterized by a pentan-1-ol backbone with a 4-chlorophenyl substituent at the fourth carbon and two fluorine atoms at the third carbon position. This arrangement imparts unique electronic and steric properties to the molecule. The presence of the hydroxyl group at the terminal position facilitates various chemical reactions, such as esterification and etherification, making it amenable to further functionalization.
Synthesis and Optimization: Recent studies have focused on optimizing the synthesis of 4-(4-Chlorophenyl)-3,3-Difluoro-4-Methylpentan-1-ol to enhance yield and purity. Researchers have explored alternative routes, including enantioselective synthesis methods that leverage chiral catalysts to produce enantiopure products. These advancements have significantly improved the scalability of the synthesis process, making it more suitable for industrial applications.
Applications in Pharmaceuticals: The compound has shown promise in drug discovery programs targeting various therapeutic areas. Its structural features allow for the creation of bioisosteres that can modulate drug properties such as solubility, permeability, and bioavailability. For instance, recent research has highlighted its potential as a lead compound in anti-inflammatory and antiviral drug development.
Role in Agrochemicals: In agrochemicals, 4-(4-Chlorophenyl)-3,3-Difluoro-4-Methylpentan-1-ol serves as an intermediate in the synthesis of herbicides and fungicides. Its ability to undergo multiple reaction pathways enables the creation of highly specific agrochemical agents with improved efficacy and reduced environmental impact.
Materials Science Applications: Beyond traditional applications, this compound has found utility in materials science as a precursor for advanced polymers and surfactants. Its fluorinated backbone contributes to enhanced thermal stability and chemical resistance, making it ideal for high-performance materials used in aerospace and electronics industries.
Environmental Considerations: As with any chemical compound, understanding its environmental impact is crucial. Recent studies have assessed its biodegradation pathways under various conditions, providing insights into its eco-friendly disposal methods. These findings underscore the importance of sustainable practices in chemical manufacturing.
FUTURE PERSPECTIVES: Looking ahead, 4-(4-Chlorophenyl)-3,3-Difluoro-4-Methylpentan-1-ol is poised to play an increasingly significant role in diverse industries due to its versatile structure and tunable properties. Continued research into its synthesis optimization and application development will undoubtedly unlock new opportunities for this valuable compound.
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